molecular formula C13H14BrN3O B1667627 2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol CAS No. 330981-72-1

2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol

Cat. No.: B1667627
CAS No.: 330981-72-1
M. Wt: 308.17 g/mol
InChI Key: DUKPGOOUJNUIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS1269574 is a potent, orally available agonist of the G-protein-coupled receptor 119 (GPR119). It has shown significant potential in stimulating the secretion of glucagon-like peptide-1 (GLP-1) and inducing glucose-dependent insulin secretion from pancreatic beta cells under high-glucose conditions. This makes it a promising candidate for the research and potential treatment of type 2 diabetes .

Scientific Research Applications

AS1269574 has a wide range of scientific research applications, including:

    Chemistry: It serves as a model compound for studying G-protein-coupled receptor agonists and their interactions.

    Biology: AS1269574 is used to investigate the role of GPR119 in glucose metabolism and insulin secretion.

    Medicine: The compound is being researched for its potential therapeutic effects in treating type 2 diabetes by enhancing insulin secretion and improving glucose homeostasis.

    Industry: AS1269574 can be used in the development of new drugs targeting GPR119 and related pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS1269574 involves several key steps, starting with the preparation of the core structure, which is a pyrimidine derivative. The general synthetic route includes:

    Formation of the Pyrimidine Core: The initial step involves the formation of the pyrimidine core through a condensation reaction between appropriate aldehydes and amidines.

    Bromination: The pyrimidine core is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Substitution Reaction: The brominated pyrimidine undergoes a substitution reaction with an amine to introduce the amino group.

    Final Functionalization:

Industrial Production Methods

Industrial production of AS1269574 would likely follow a similar synthetic route but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would involve stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

AS1269574 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the pyrimidine ring to more saturated derivatives.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

    AR231453: Another GPR119 agonist with similar glucose-dependent insulinotropic effects.

    MBX-2982: A GPR119 agonist that also stimulates GLP-1 secretion and improves glucose tolerance.

    PSN375963: Known for its role in enhancing insulin secretion and glucose homeostasis.

Uniqueness of AS1269574

AS1269574 is unique due to its high potency and specificity for GPR119, as well as its ability to induce insulin secretion only under high-glucose conditions. This selective action reduces the risk of hypoglycemia, a common side effect of many diabetes treatments .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-9-8-12(15-6-7-18)17-13(16-9)10-2-4-11(14)5-3-10/h2-5,8,18H,6-7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKPGOOUJNUIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416373
Record name 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330981-72-1
Record name 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol
Reactant of Route 4
Reactant of Route 4
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol
Reactant of Route 6
2-(2-(4-Bromophenyl)-6-methylpyrimidin-4-ylamino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.